Home > Products > Screening Compounds P137606 > Ma-chminaca, (+/-)-
Ma-chminaca, (+/-)- - 1863066-03-8

Ma-chminaca, (+/-)-

Catalog Number: EVT-1724896
CAS Number: 1863066-03-8
Molecular Formula: C21H29N3O3
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Ma-chminaca typically involves several key steps that include the formation of the indazole core followed by the introduction of the carboxamide functional group. A common method for synthesizing indazole derivatives involves cyclization reactions starting from readily available precursors such as hydrazones or phenylhydrazines.

  1. Formation of Indazole Core: The initial step often involves the reaction of an appropriate hydrazine with a carbonyl compound under acidic or basic conditions to form the indazole structure.
  2. Carboxamide Formation: The next step involves introducing an acyl group to form the carboxamide functionality. This can be achieved through acylation reactions using acid chlorides or anhydrides.
  3. Methyl Ester Introduction: Finally, the hydroxyl moiety present in AB-CHMINACA is replaced with a methyl ester group through esterification reactions.

The purity of synthesized compounds is typically confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Molecular Structure Analysis

Structure and Data

The molecular formula for Ma-chminaca is C23H32N2O3C_{23}H_{32}N_{2}O_{3}, with a molecular weight of approximately 384.52 g/mol. Its structural representation includes an indazole ring system linked to a carbon chain that features a methyl ester at one end.

Key structural features:

  • Indazole Core: Provides the framework for cannabinoid activity.
  • Methyl Ester Group: Enhances lipophilicity, potentially affecting receptor binding and pharmacokinetics.
Chemical Reactions Analysis

Reactions and Technical Details

Ma-chminaca can undergo several chemical reactions typical for synthetic cannabinoids:

  1. Hydrolysis: In aqueous environments, particularly under acidic or basic conditions, the methyl ester can hydrolyze to form the corresponding carboxylic acid.
  2. Oxidation: The presence of alkyl chains may lead to oxidation reactions, potentially forming alcohols or ketones.
  3. Receptor Binding Studies: In pharmacological assays, Ma-chminaca has been tested for its binding affinity at cannabinoid receptors CB1 and CB2, demonstrating significant agonistic activity .
Mechanism of Action

Process and Data

Ma-chminaca acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the effects of natural cannabinoids:

  • CB1 Receptor Activation: This receptor is predominantly located in the brain and mediates most psychoactive effects associated with cannabinoids, including euphoria and altered perception.
  • CB2 Receptor Activation: This receptor is mainly found in peripheral tissues and plays a role in modulating inflammation and immune responses.

The mechanism involves conformational changes in the receptor upon ligand binding, leading to downstream signaling pathways that affect neurotransmitter release and cellular responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant Data

PropertyValue
Molecular FormulaC23H32N2O3C_{23}H_{32}N_{2}O_{3}
Molecular Weight384.52 g/mol
Melting Point133–134°C
SolubilityPoor in water
Applications

Scientific Uses

Ma-chminaca has been utilized primarily in research settings to explore its pharmacological properties and potential therapeutic applications. Specific areas of interest include:

  • Cannabinoid Research: Investigating its effects on cannabinoid receptors contributes to understanding synthetic cannabinoids' pharmacodynamics.
  • Toxicology Studies: Evaluating the safety profile and toxicological risks associated with synthetic cannabinoids aids regulatory bodies in assessing public health risks.
  • Analytical Chemistry: Used as a standard in analytical methods for detecting synthetic cannabinoids in biological samples .
Introduction to Synthetic Cannabinoid Receptor Agonists (SCRAs) and Ma-chminaca

Historical Emergence of Indazole-Carboxamide SCRAs in Illicit Drug Markets

Indazole-carboxamide synthetic cannabinoid receptor agonists (SCRAs) emerged as dominant players in illicit drug markets following global scheduling of earlier SCRA generations. These compounds first appeared in forensic samples around 2010, with AB-PINACA identified as one of the earliest representatives in 2012. Their proliferation accelerated after 2014 when China controlled precursor chemicals for older SCRAs like JWH-018 and AM-2201, prompting clandestine laboratories to develop novel alternatives [2] [7].

The structural template of indazole-carboxamides features:

  • Core: Indazole heterocycle (providing metabolic resistance compared to indole cores)
  • Linker: Carboxamide group (-CONH-)
  • Tail: Variable hydrophobic chain (typically cyclohexylmethyl or halogenated alkyl)
  • Bulky head group: Amino acid-derived residues (valinamide, tert-leucinamide, or ester analogs) [7] [9]

This modular design enabled rapid molecular diversification to circumvent legislation. Law enforcement agencies identified 37 distinct indazole-carboxamide SCRAs between 2012-2018, with Ma-chminaca (AMB-CHMINACA) representing a significant variant first detected in Japanese and European seizures in 2014 [4] [6]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) risk assessments confirm these compounds dominated SCRA notifications during this period, constituting >60% of new cannabinoids identified in herbal products [7].

Table 1: Evolution of Indazole-Carboxamide SCRAs

GenerationRepresentative CompoundsKey Structural FeaturesPrimary Detection Period
EarlyAB-PINACA, AB-FUBINACAL-Valinamide head group2012-2014
Intermediate5F-AB-PINACA, AB-CHMINACAFluorinated tail variants2013-2015
AdvancedMa-chminaca (AMB-CHMINACA), MDMB-CHMINACAtert-Leucinate/tert-leucinamide heads2014-Present

Role of Ma-chminaca in the Evolution of Third-Generation Synthetic Cannabinoids

Ma-chminaca (chemical name: methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indazole-3-carbonyl]amino}-3-methylbutanoate; C₂₁H₂₉N₃O₃) exemplifies third-generation SCRAs characterized by α-amino acid-derived head groups. Its molecular structure features:

  • Indazole-3-carboxamide core: Enhances metabolic stability over indole-based SCRAs
  • L-Valinate methyl ester head group: Methyl (S)-2-amino-3-methylbutanoate moiety
  • Cyclohexylmethyl tail: Hydrophobic N1-substituent [6] [8]

Pharmacologically, Ma-chminaca exhibits exceptional CB1 receptor affinity (Ki = 0.9 nM) and potency (EC₅₀ = 1.2 nM), approximately 10-fold greater than JWH-018 and 5-fold greater than its predecessor AB-CHMINACA [9]. This enhanced activity stems from optimized steric complementarity within the CB1 receptor orthosteric site, where the branched L-valinate ester engages hydrophobic subpockets more effectively than linear alkyl chains [8] [10].

Ma-chminaca served as a structural prototype for subsequent high-potency SCRAs. Its molecular architecture directly inspired:

  • MDMB-CHMINACA: Incorporates a tert-leucinate head group (methyl 3,3-dimethylbutanoate)
  • 5F-MDMB-PINACA: Features fluoropentyl tail modification
  • ADB-CHMINACA: Utilizes an acetamidobutyl head group [6] [7]

Forensic analyses of seized materials (2015-2018) reveal Ma-chminaca was frequently co-formulated with these analogs in "Spice" products, constituting 5-58% by weight in herbal matrices. This prevalence underscores its significance as a market driver during the third-generation SCRA period [4] [7].

Pharmacological Significance of Racemic Mixtures in SCRAs: Implications for Receptor Binding

Ma-chminaca exists predominantly as a racemate in illicit products despite its chiral center at the C2 position of the valinate moiety. Enantiospecific synthesis and pharmacological evaluation reveal dramatic stereochemical influences on cannabinoid receptor activity:

Table 2: Enantiomeric Activity Profiles at Human Cannabinoid Receptors

Parameter(S)-Ma-chminaca(R)-Ma-chminacaRacemate
CB1 Ki (nM)0.9 ± 0.2143 ± 2112 ± 3
CB1 EC₅₀ (nM)1.2 ± 0.3>10,0008 ± 2
CB2 Ki (nM)2.7 ± 0.589 ± 1419 ± 4
CB2 EC₅₀ (nM)4.1 ± 0.9>10,00023 ± 5
β-arrestin Bias (CB1)7.2-fold cAMP biasInactiveIntermediate

Data derived from [8] [9] [10]

The (S)-enantiomer demonstrates:

  • Substantially Enhanced Affinity: 159-fold greater CB1 binding affinity versus (R)-enantiomer
  • Full Agonist Efficacy: >90% receptor activation relative to reference agonist CP55,940
  • Significant Signaling Bias: Preferential Gαi-mediated cAMP inhibition over β-arrestin recruitment (7.2-fold bias factor) [8] [10]

Molecular dynamics simulations reveal the basis for enantioselectivity: The (S)-configuration positions the methylbutanoate ester into a hydrophobic subpocket of the CB1 orthosteric binding site (residues F174, F177, and V196), forming optimal van der Waals contacts. Conversely, the (R)-enantiomer's ester orientation induces steric clashes with K192 and F189, reducing binding stability [8] [10].

Despite the (R)-enantiomer's minimal receptor activity, its presence in racemic mixtures may pharmacokinetically influence the active (S)-enantiomer through:

  • Plasma protein binding competition
  • Metabolic interference (e.g., esterase inhibition)
  • Blood-brain barrier transport modulation [8]

Chiral chromatographic analysis of 16 seized Ma-chminaca samples confirmed racemic composition (50.2-52.1% (S)-enantiomer) in all specimens, indicating no enantiomeric enrichment during clandestine synthesis. This racemic composition persists despite the significant pharmacological advantage of pure (S)-enantiomer formulations [8].

Properties

CAS Number

1863066-03-8

Product Name

Ma-chminaca, (+/-)-

IUPAC Name

methyl 2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)

InChI Key

CRGGXDSTBHQLKJ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.